4-Amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenyl-3-hexanol
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Overview
Description
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is an organic compound with a complex structure It features an amino group, a methyl group, a citryl group, and a benzyl group attached to an ethyl alcohol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 4-amino-2-methyl-5-citryl benzaldehyde with an appropriate amine under acidic conditions.
Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with ethylene oxide or ethylene glycol in the presence of a catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and alcohol groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones and oxides.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol involves its interaction with specific molecular targets. The amino and alcohol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]propyl alcohol
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]butyl alcohol
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]pentyl alcohol
Uniqueness
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H28N2O2 |
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Molecular Weight |
280.41 g/mol |
IUPAC Name |
4-amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenylhexan-3-ol |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)16(3,20)15(17)11-14(18-9-10-19)13-7-5-4-6-8-13/h4-8,12,14-15,18-20H,9-11,17H2,1-3H3 |
InChI Key |
QERWOCVKOQCENV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(CC(C1=CC=CC=C1)NCCO)N)O |
Origin of Product |
United States |
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